molecular formula C18H22N2O3 B12035161 1-hydroxy-N-isopentyl-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

1-hydroxy-N-isopentyl-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B12035161
M. Wt: 314.4 g/mol
InChI Key: YCUVQCLVSZUQPX-UHFFFAOYSA-N
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Description

7-hydroxy-N-isopentyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a pyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-isopentyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with isopentylamine. The reaction is carried out under controlled conditions to ensure high yields and purity. The optimal conditions include maintaining a specific temperature and using appropriate solvents to prevent the partial destruction of the original heterocyclic ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-isopentyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to a more simplified form.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler amine derivative.

Scientific Research Applications

7-hydroxy-N-isopentyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-N-isopentyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-hydroxy-N-isopentyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide apart is its unique isopentyl group, which may confer distinct biological activities and chemical properties compared to its analogs

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

4-hydroxy-N-(3-methylbutyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C18H22N2O3/c1-11(2)8-9-19-17(22)14-16(21)13-7-3-5-12-6-4-10-20(15(12)13)18(14)23/h3,5,7,11,21H,4,6,8-10H2,1-2H3,(H,19,22)

InChI Key

YCUVQCLVSZUQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O

Origin of Product

United States

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